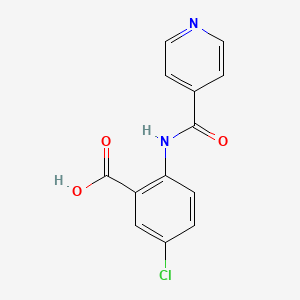
5-chloro-2-(isonicotinoylamino)benzoic acid
Vue d'ensemble
Description
5-Chloro-2-(isonicotinoylamino)benzoic acid is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.67516. This compound is characterized by the presence of a chloro group, an isonicotinoylamino group, and a benzoic acid moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(isonicotinoylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-chloroaniline.
Acylation: The amino group is acylated with isonicotinoyl chloride to form the isonicotinoylamino derivative.
Oxidation: Finally, the compound is oxidized to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-(isonicotinoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Substitution reactions often use halogenating agents like bromine (Br2) or iodine (I2) under specific conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as 5-chloro-2-(isonicotinoylamino)benzene-1,4-dicarboxylic acid.
Reduction Products: Reduced derivatives, such as 5-chloro-2-(isonicotinoylamino)benzene-1,2-diamine.
Substitution Products: Substituted derivatives with different halogens or other functional groups.
Applications De Recherche Scientifique
5-Chloro-2-(isonicotinoylamino)benzoic acid has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-chloro-2-(isonicotinoylamino)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(isonicotinoylamino)benzoic acid: Similar structure with a different position of the chloro group.
5-Chloro-2-(nicotinoylamino)benzoic acid: Similar structure with a different isonicotinoylamino group.
Uniqueness: 5-Chloro-2-(isonicotinoylamino)benzoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both chloro and isonicotinoylamino groups makes it particularly versatile in organic synthesis.
Propriétés
IUPAC Name |
5-chloro-2-(pyridine-4-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-1-2-11(10(7-9)13(18)19)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDUCZZXVXDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



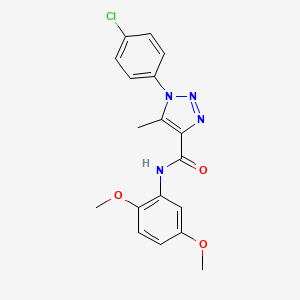
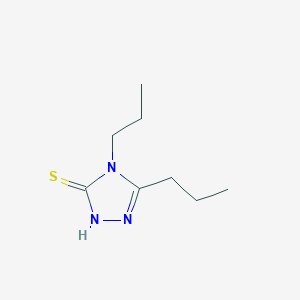
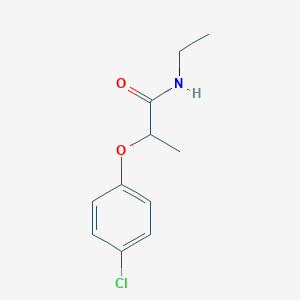
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B4804022.png)
AMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B4804026.png)
![N,N,4-trimethyl-2-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4804031.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-(3-thienylmethyl)propanamide](/img/structure/B4804033.png)
![(5E)-1-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4804042.png)
![6-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4804061.png)
![3-ethoxy-N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B4804064.png)
![5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4804069.png)
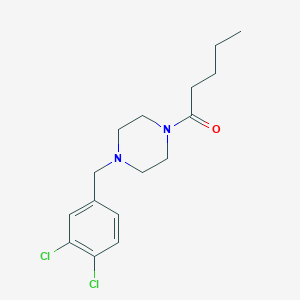
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B4804081.png)
